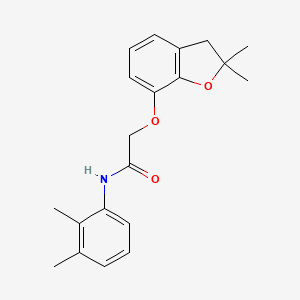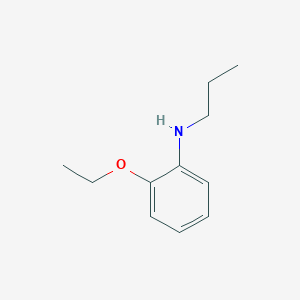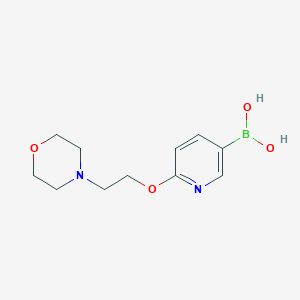
6-(2-Morpholinoethoxy)pyridine-3-boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Morpholinoethoxy)pyridine-3-boronic acid is a useful research compound. Its molecular formula is C11H17BN2O4 and its molecular weight is 252.08. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
6-(2-Morpholinoethoxy)pyridine-3-boronic acid plays a crucial role in the synthesis of various complex compounds through Suzuki coupling reactions. For instance, it is instrumental in the preparation of 3-Pyridin-3-ylquinoline and other quinolines, as well as boronic esters, which are significant in the field of organic synthesis (Li et al., 2005).
The compound is also used in the synthesis of new ligands, such as pyrrole–pyridine-based ligands, through in situ Suzuki coupling methods. This application is crucial in the field of coordination chemistry and the development of new materials (Böttger et al., 2012).
Catalysis and Chemical Reactions
It acts as a catalyst in Suzuki–Miyaura and Sonogashira cross-coupling reactions, demonstrating its versatility in facilitating complex chemical processes (Reddy et al., 2016).
The compound is involved in the development of photonic materials, particularly in tuning photophysical properties. This is significant in the field of material science, especially for applications in optoelectronics and sensing technologies (Kapuściński et al., 2021).
Pharmaceutical and Biological Applications
Its derivatives have potential insecticidal activities, which is crucial in the development of new agricultural chemicals and pest management solutions (Wang et al., 2014).
This compound derivatives are explored in the pharmaceutical industry, particularly in the synthesis of active pharmaceutical ingredients (APIs) through Suzuki–Miyaura borylation reactions. This highlights its importance in drug development and medicinal chemistry (Sanghavi et al., 2022).
Safety and Hazards
Mécanisme D'action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki–miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile, donating an organic group to a metal catalyst (typically palladium), a process known as transmetalation . The metal catalyst also undergoes oxidative addition with an electrophilic organic group, forming a new metal-carbon bond . The organic groups are then coupled together to form a new carbon-carbon bond .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, in which this compound participates, is a key step in the synthesis of many organic compounds, including pharmaceuticals . Therefore, it indirectly influences various biochemical pathways through the products it helps synthesize.
Pharmacokinetics
As a boronic acid, its stability, solubility, and reactivity can be influenced by factors such as ph and the presence of diols . These factors can affect its bioavailability.
Result of Action
As a reagent in suzuki–miyaura cross-coupling reactions, it contributes to the formation of carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Action Environment
The action of 6-(2-Morpholinoethoxy)pyridine-3-boronic acid, like other boronic acids, can be influenced by environmental factors. For instance, the pH of the environment can affect the stability and reactivity of boronic acids . Additionally, the presence of diols can lead to the formation of boronate esters, affecting the compound’s reactivity .
Propriétés
IUPAC Name |
[6-(2-morpholin-4-ylethoxy)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BN2O4/c15-12(16)10-1-2-11(13-9-10)18-8-5-14-3-6-17-7-4-14/h1-2,9,15-16H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWGCXOYZINISV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)OCCN2CCOCC2)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

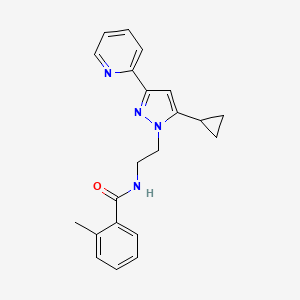
![N-{[3-(trifluoromethyl)benzoyl]oxy}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2491158.png)
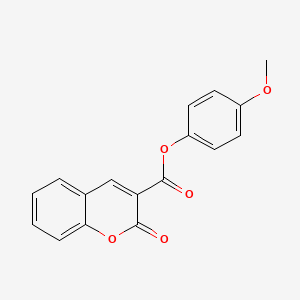

![methyl 2-[N-(cyanomethyl)-1-(2,5-difluoro-4-nitrophenyl)formamido]acetate](/img/structure/B2491162.png)
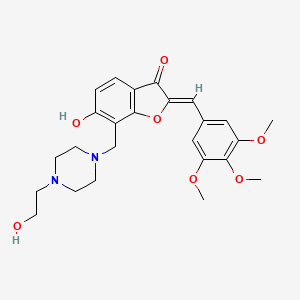
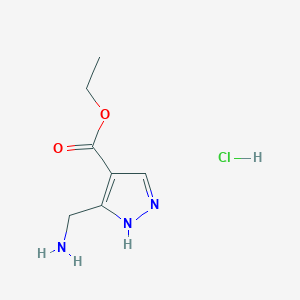
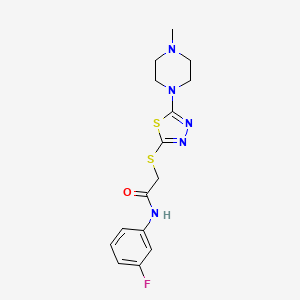
![2-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/no-structure.png)
![Benzo[d][1,3]dioxol-5-yl(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2491171.png)
